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Ethyl nitrate

Cat. No.: B1199976
CAS No.: 625-58-1
M. Wt: 91.07 g/mol
InChI Key: IDNUEBSJWINEMI-UHFFFAOYSA-N
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Description

Historical Trajectories in the Chemical Synthesis of Ethyl Nitrate (B79036)

The exploration of reactions between ethanol (B145695) and nitric acid dates back to the Middle Ages, though early investigations primarily yielded ethyl nitrite (B80452) rather than ethyl nitrate wikipedia.org. The first documented synthesis of this compound is attributed to Eugène Millon in 1843 wikipedia.org. Millon's breakthrough involved the crucial addition of urea (B33335) to the reaction mixture, a step that effectively removed nitrous acid and mitigated the risk of explosion during the synthesis wikipedia.org.

Modern synthesis methods for this compound typically involve the nitroxylation of ethanol. This can be achieved using fuming nitric acid or a mixture of concentrated sulfuric and nitric acids chemicalbook.comchemicalbook.inwikipedia.org. The inclusion of urea or urea nitrate in these preparations remains vital, as urea acts to decompose any nascent nitrous acid, thereby preventing hazardous side reactions and ensuring a safer process wikipedia.orgsciencemadness.org. Another established method involves bubbling gaseous nitryl fluoride (B91410) through ethanol at a low temperature of -10 °C chemicalbook.inwikipedia.orgsciencemadness.org. Additionally, this compound can be prepared through a nucleophilic substitution reaction between ethyl halides (such as ethyl chloride or ethyl iodide) and silver nitrate in a suitable solvent, which results in the precipitation of the corresponding silver halide wikipedia.orgsciencemadness.org. It is important to note that purification, particularly distillation, of this compound carries a significant risk of explosion wikipedia.orgsciencemadness.org.

Interdisciplinary Significance of this compound in Modern Chemical Science

This compound's unique chemical properties lend it significance across several scientific domains:

Organic Synthesis: this compound serves as a valuable chemical intermediate and a nitrating agent in organic synthesis cymitquimica.comnih.govchemicalbook.comchemicalbook.in. It is utilized in the preparation of various organic chemicals, including certain drugs, perfumes, and dyes nih.govontosight.aichemicalbook.comchemicalbook.inwikipedia.org. Its involvement in nitration processes highlights its role in introducing nitro groups into other compounds cymitquimica.com.

Energetic Materials and Fuels: Due to its high energy content and inherent instability, this compound finds application as a component in rocket propellants nih.govontosight.aichemicalbook.comchemicalbook.in. It has also been studied and used as an additive in fuels, particularly in racing cars, where it contributes to increasing the octane (B31449) rating and reducing engine knocking ontosight.ai. As a high explosive, this compound is sensitive to impact and high temperatures, possessing a reported detonation velocity of 6,010 m/s wikipedia.orgsciencemadness.org.

Atmospheric Chemistry: this compound is detected in the Earth's atmosphere, where it participates in chemical reactions that can contribute to the formation of smog chemicalbook.inwikipedia.org. While initially believed to be primarily a pollutant derived from fossil fuel combustion, recent analyses of ocean water samples indicate that alkyl nitrates, including this compound, are also formed through natural processes, particularly in areas where cool water upwells from deeper ocean layers chemicalbook.inwikipedia.org.

Chemical Reactivity: As an organonitrate, this compound can act as an oxidizing agent. It is known to react vigorously, potentially explosively, when mixed with reducing agents such as hydrides, sulfides, and nitrides chemicalbook.comchemicalbook.in. Its chemical behavior also includes reduction reactions, for instance, with stannous chloride to yield hydroxylammonium chloride wikipedia.orgsciencemadness.org.

Methodological Frameworks for Investigating this compound Chemistry

The investigation of this compound's chemical behavior, properties, and presence in various environments employs a range of advanced analytical and computational methodologies:

Spectroscopic Techniques:

Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CI-MS) is a suitable technique for both the identification and quantitative analysis of this compound, particularly in complex matrices like smog nih.gov.

Infrared (IR) and Ultraviolet (UV) Spectrophotometry: These techniques have been instrumental in kinetic studies, allowing researchers to directly monitor the disappearance of this compound and the formation of intermediate species, such as ethyl nitrite and nitrogen dioxide, during its thermal decomposition in the vapor phase dtic.mil.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique has been widely applied for the detection and quantification of this compound in various samples, including environmental and biological contexts scispace.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Reverse phase (RP) HPLC methods are employed for the analysis of this compound. Typical mobile phases include mixtures of acetonitrile (B52724), water, and an acid like phosphoric acid. For mass spectrometry-compatible applications, formic acid can be used as a substitute for phosphoric acid. These HPLC methods are adaptable for both analytical purposes and for the isolation of impurities in preparative separations sielc.com.

Kinetic Studies: Detailed kinetic studies are conducted to understand the reaction mechanisms and rates of this compound's decomposition and reactions. For instance, the thermal decomposition of this compound in the vapor phase has been investigated at controlled temperatures and pressures, with analytical techniques developed to follow the reaction progress and identify intermediates dtic.mil.

Computational Chemistry: While not an experimental method, computational approaches are fundamental in predicting and understanding the intrinsic properties of this compound. These methods provide theoretical data on molecular weight, density, boiling and melting points, solubility, and other physical and chemical characteristics, which guide experimental design and interpretation nih.govontosight.aichemicalbook.comcharchem.orguni.lu.

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC2H5NO3 cymitquimica.comontosight.ai
PubChem CID12259 nih.govcharchem.org
Molecular Weight91.07 g/mol nih.govontosight.ai
Physical DescriptionClear, colorless liquid nih.govchemicalbook.com
OdorPleasant, sweet, fruity nih.govontosight.aichemicalbook.com
Boiling Point87.2 °C @ 762 mm Hg / 87.5 °C nih.govontosight.ai
Melting Point-94.6 °C / -100 °C nih.govontosight.ai
Density1.1084 g/cm³ @ 20 °C/4 °C / 1.105 g/cm³ @ 20°C nih.govontosight.ai
Solubility in WaterInsoluble / Slightly soluble nih.govontosight.aichemicalbook.com
Solubility in Organic SolventsSoluble in alcohol and ether nih.govontosight.aichemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO3 B1199976 Ethyl nitrate CAS No. 625-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl nitrate
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InChI

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

IDNUEBSJWINEMI-UHFFFAOYSA-N
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Canonical SMILES

CCO[N+](=O)[O-]
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Molecular Formula

C2H5NO3
Record name ETHYL NITRATE
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DSSTOX Substance ID

DTXSID0060806
Record name Ethyl nitrate
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Molecular Weight

91.07 g/mol
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Physical Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB]
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Boiling Point

87.2 °C @ 762 mm Hg
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Flash Point

50 °F (NFPA, 2010), 50 °F (closed cup)
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Solubility

Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether
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Density

1.1084 @ 20 °C/4 °C
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Vapor Density

3.1 (Air= 1)
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Vapor Pressure

64.0 [mmHg], 64.0 mm Hg @ 25 °C
Record name Ethyl nitrate
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Color/Form

Colorless liquid

CAS No.

625-58-1
Record name ETHYL NITRATE
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Record name Nitric acid, ethyl ester
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Melting Point

-94.6 °C
Record name ETHYL NITRATE
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Chemical Reactivity and Reaction Mechanisms of Ethyl Nitrate

Thermal Decomposition Pathways of Ethyl Nitrate (B79036)

Thermal decomposition of ethyl nitrate primarily occurs through radical mechanisms, with the initial bond scission being a critical step that dictates subsequent reaction pathways.

The thermal decomposition of this compound in the gas phase is understood to proceed via a radical mechanism, initiated by the homolytic cleavage of the O-NO₂ bond. This initial step yields an ethoxy radical (CH₃CH₂O•) and a nitrogen dioxide radical (•NO₂) researchgate.neturi.edursc.org.

Initial Decomposition Step: C₂H₅ONO₂ → CH₃CH₂O• + •NO₂

The ethoxy radical is highly reactive and can undergo further unimolecular decomposition, typically through C-C bond fission, to produce a carbonyl compound and another alkyl radical researchgate.net. For the ethoxy radical, this often leads to the formation of formaldehyde (B43269) (CH₂O) and a methyl radical (•CH₃) researchgate.net.

Subsequent Radical Reactions: CH₃CH₂O• → CH₂O + •CH₃

Kinetic studies of this compound's thermal decomposition have focused on determining the rate constants and activation energies associated with the initial O-NO₂ bond cleavage. Research indicates that this is the rate-determining step in the thermal decomposition researchgate.neturi.edumdma.ch.

Early studies on the thermal decomposition of this compound in the gas phase, conducted in the temperature range of 175°C to 205°C, reported a first-order rate equation for the initial rate of pressure rise rsc.org. A more recent study using a low-pressure flow reactor combined with a quadrupole mass spectrometer investigated the thermal decomposition of this compound in the temperature range of 464–673 K. This study confirmed that the initial step is the O-NO₂ bond cleavage, leading to the formation of •NO₂ and CH₃CH₂O• radicals researchgate.net. The yields of •NO₂, •CH₃, and formaldehyde upon decomposition were measured to be near unity researchgate.net. The O-NO₂ bond dissociation energy in this compound was determined to be 38.3 ± 2.0 kcal mol⁻¹ researchgate.net.

Table 1: Kinetic Parameters for this compound Thermal Decomposition

Temperature Range (°C)Rate Constant (k) ExpressionActivation Energy (kcal/mol)Reference
175-205k = 10¹⁴·⁷⁴ exp(-38,000 ± 380)/RT sec⁻¹38.0 ± 0.38 rsc.org
191-38.3 ± 1.2 mdma.ch
190-38.3 ± 2.0 researchgate.net

The subsequent rapid decomposition of the ethoxy radical to formaldehyde and methyl radical is a key part of the radical evolution researchgate.net.

The decomposition kinetics of this compound can be significantly influenced by environmental conditions, including temperature and the presence of other chemical species. For instance, the addition of nitrogen dioxide (NO₂) has been observed to inhibit the decomposition rate of this compound, suggesting a reversible nature of the initial O-NO₂ bond cleavage rsc.orgmdma.ch. This inhibition occurs because a higher concentration of NO₂ accelerates the reverse reaction, leading to the reformation of this compound mdma.ch.

Conversely, the addition of nitric oxide (NO) can have a dual effect. While it can retard the rate of pressure increase similar to NO₂, it also markedly increases the rate of production and maximum pressure of NO₂ attained during decomposition rsc.org. Oxygen can also inhibit the reaction rate by oxidizing nitric oxide to nitrogen dioxide mdma.ch. These findings highlight the complex interplay of various species in modulating the decomposition pathways and rates of this compound.

Photochemical Transformations of this compound

This compound undergoes photochemical transformations in the presence of light, particularly in the gas phase, which are relevant to its atmospheric chemistry.

The gas-phase photolysis of alkyl nitrates, including this compound, is a significant atmospheric sink for these compounds. The dominant pathway for photolysis is generally considered to be the cleavage of the O-NO₂ bond, leading to the formation of a nitrogen dioxide radical (•NO₂) and an alkoxy radical (RO•) publish.csiro.auresearchgate.net.

Photolysis Pathway: C₂H₅ONO₂ + hν → CH₃CH₂O• + •NO₂

Studies on the photolysis of alkyl nitrates have indicated that the NO₂ fragment formed can possess extra energy, potentially in an electronically excited state (NO₂), making it more reactive than ground-state NO₂ publish.csiro.auresearchgate.net. This excited NO₂ can then participate in reactions to form nitric acid (HNO₃) and peroxyacyl nitrates publish.csiro.auresearchgate.net.

While general information on quantum yields for organic nitrates is available, specific quantum yield values for this compound photolysis are often discussed in the context of broader alkyl nitrate studies. For instance, studies on monoterpene-derived organic nitrates have measured photolysis rate constants and discussed wavelength-dependent and average quantum yields, indicating that photolysis is an important atmospheric sink for these compounds, leading to the release of NO₂ back into the atmosphere acs.org. The absorption cross sections and photolysis quantum yields of gas-phase alkyl nitrates have been studied under atmospheric conditions, with the n→π* transition being responsible for their photolysis uci.edu.

Table 2: Products and Yields from Photolysis of this compound

ProductYield (Approximate)Reference
Nitric Acid (HNO₃)~57% publish.csiro.au
Peroxyacetyl Nitrate (CH₃C(O)OONO₂)High yields publish.csiro.auresearchgate.net
Alkoxy radical (CH₃CH₂O•)- publish.csiro.auresearchgate.net
Nitrogen Dioxide (•NO₂)- publish.csiro.auresearchgate.net

Hydroxyl Radical-Initiated Reactions and Oxidation Pathways

Hydroxyl radical (•OH) initiated reactions represent another significant atmospheric transformation pathway for this compound. These reactions are often more dominant than photolysis under certain atmospheric conditions publish.csiro.auresearchgate.net. The reaction of this compound with •OH radicals can proceed via two primary pathways: hydrogen-atom abstraction and •OH addition publish.csiro.aucaprysses.fr.

Proposed Pathways for OH-Initiated Oxidation:

Hydrogen-atom abstraction: An •OH radical abstracts a hydrogen atom from this compound, leading to the formation of an alkyl radical and water. The location of abstraction (e.g., α-hydrogen) influences the subsequent products caprysses.fr. CH₃CH₂ONO₂ + •OH → •CH₂CH₂ONO₂ + H₂O (or CH₃•CHONO₂ + H₂O)

OH addition: The •OH radical adds to the this compound molecule, forming an unstable adduct publish.csiro.au. This pathway is considered a dominant route, particularly in simulated atmospheric conditions publish.csiro.au.

Studies have shown that nitric acid (HNO₃) is a major product detected from the •OH-initiated oxidation of this compound under simulated atmospheric conditions publish.csiro.auresearchgate.net. Additionally, peroxyacyl nitrates, such as peroxyacetyl nitrate (CH₃C(O)OONO₂), have been observed as products publish.csiro.auresearchgate.net. The consumption rate of this compound in •OH-initiated oxidation has been observed to be significantly higher than in corresponding photolysis, indicating its dominance in certain reaction systems publish.csiro.au.

The rate coefficients for the reaction of this compound with •OH radicals have been determined in various studies. These reactions contribute to the removal of reactive nitrogen species (NOx) from the atmosphere, as organic nitrates can act as temporary reservoirs of NOx publish.csiro.aucaprysses.frescholarship.org.

Table 3: Key Products of OH-Initiated Oxidation of this compound

ProductSignificanceReference
Nitric Acid (HNO₃)Major product, considered photochemically non-reactive nitrogen. publish.csiro.auresearchgate.net
Peroxyacetyl Nitrate (CH₃C(O)OONO₂)Reactive nitrogen species, formed in high yields. publish.csiro.auresearchgate.net
Acetaldehyde (B116499) (CH₃CHO)Resulting from α-hydrogen atom abstraction followed by alkyl radical decomposition. caprysses.fr
Carbon Monoxide (CO)Gradual increase observed over time. publish.csiro.au
Formic Acid (HC(O)OH)Gradual increase observed over time, eventually leveling off. publish.csiro.au

Formation of Secondary Products from Photochemical Degradation

This compound, along with other alkyl nitrates, acts as an important intermediate in the atmospheric cycle involving hydrocarbons, nitrogen oxides (NOx), and ozone. These compounds serve as temporary reservoirs for reactive nitrogen species, specifically nitrogen dioxide (NO₂) and nitric oxide (NO). researchgate.netcaprysses.fr

Photochemical degradation of this compound can occur through direct photolysis or reactions initiated by hydroxyl (OH) radicals. Under simulated atmospheric conditions, both photolysis and OH-initiated reactions of this compound have been shown to produce a range of secondary products. Notably, high yields of nitric acid (HNO₃) and peroxyacyl nitrates are observed. researchgate.netcaprysses.fr For instance, peroxyacetyl nitrate (CH₃C(O)OONO₂) is a significant product from the photochemical reactions of this compound. researchgate.netcaprysses.fr

The reaction of this compound with hydroxyl radicals leads to the abstraction of an α-hydrogen atom, forming an α-substituted alkyl radical, which subsequently decomposes. Acetaldehyde (CH₃CHO) has been directly identified as a product of this OH-initiated reaction. echemi.comnih.gov At a temperature of 300 K, the yield of acetaldehyde from this pathway is approximately 0.77 ± 0.12. echemi.comnih.gov

Table 1: Key Secondary Products from Photochemical Degradation of this compound

Secondary ProductChemical FormulaPubChem CIDReaction PathwayYield (at 300 K, where specified)
Nitric AcidHNO₃24494Photolysis, OH-initiatedHigh yields researchgate.netcaprysses.fr
Peroxyacetyl NitrateCH₃C(O)OONO₂17183Photolysis, OH-initiatedHigh yields researchgate.netcaprysses.fr
AcetaldehydeCH₃CHO177OH-initiated (α-H abstraction)0.77 ± 0.12 echemi.comnih.gov

The atmospheric half-life of this compound due to its reaction with photochemically-produced hydroxyl radicals is estimated to be approximately 80 days. sciencemadness.orgwmich.edu Furthermore, this compound can undergo photolysis when exposed to environmental UV radiation with wavelengths greater than 290 nm. sciencemadness.orgwmich.edu

Beyond photochemical processes, thermal decomposition of this compound can also generate secondary products. These can include ethyl nitrite (B80452) (C₂H₅NO₂), carbon dioxide (CO₂), carbon monoxide (CO), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen (N₂). wmich.eduroyalsocietypublishing.orgdtic.milmdpi.comwikipedia.org In decomposition flames, this compound is primarily consumed through reactions with NO₂ and nitrous acid (HONO), with HONO potentially acting as a chain carrier. mdpi.com The ethoxy radical (C₂H₅O) can also recombine with NO₂ to reform this compound. dtic.mil

Heterogeneous Reactions and Surface Chemistry of this compound

The interaction of this compound with surfaces, known as heterogeneous reactions, can significantly influence its chemical fate, particularly in atmospheric and environmental contexts. While specific detailed studies focusing solely on the heterogeneous surface chemistry of this compound are limited in the provided information, general principles observed for related compounds and nitrates can be applied.

In a broader context, studies on the heterogeneous catalysis of reactions involving related compounds, such as the ethyl iodide-silver nitrate reaction, demonstrate that surface interactions can follow mechanisms like the Langmuir-Hinshelwood model. In such cases, reaction rates depend on the concentration of adsorbed substrates, and catalysts like silver iodide can significantly enhance reaction rates and lower activation energies compared to homogeneous reactions. wikipedia.org

Furthermore, heterogeneous reactions are recognized as important pathways for the formation of secondary particle-phase organic nitrogen (pOON) in the atmosphere. The ratio of secondary pOON to total oxidants (Ox = O₃ + NO₂) has been observed to increase with relative humidity and aerosol surface area, highlighting the role of surfaces in these transformations. youtube.com While this research pertains to general organic nitrogen compounds, it underscores the potential for this compound, as an organic nitrate, to participate in similar surface-mediated processes within atmospheric aerosols or on mineral surfaces. For example, the degradation of methyl ethyl ketone (MEK) on mineral oxide surfaces in the presence of NO₂ can be mediated by adsorbed nitrate species, leading to the formation of various products, including oligomers via surface-mediated keto-enol tautomerism and aldol (B89426) condensation. These findings suggest analogous, though not explicitly documented for this compound, surface-catalyzed degradation pathways in the presence of atmospheric components.

Reductive Transformations and Electron Transfer Mechanisms

This compound can undergo reductive transformations, leading to the formation of various nitrogen-containing products. These reactions typically involve the transfer of electrons to the nitrate functional group.

One documented reductive pathway for this compound involves its reduction with tin(II) chloride (SnCl₂) in hydrochloric acid. This reaction yields hydroxylammonium chloride (NH₂OH·HCl). royalsocietypublishing.org

Another reductive transformation involves the conversion of this compound to ethanol (B145695) (CH₃CH₂OH) in the presence of tin (Sn) and hydrochloric acid (HCl). This process also generates ammonia (B1221849) (NH₃) and water (H₂O). The mechanism involves the cleavage of bonds between the oxygen and nitrogen atoms, and between the nitrogen and the other oxygen atom within the nitrate group.

Table 2: Reductive Transformations of this compound

Reducing AgentConditionsMain ProductsPubChem CID (Products)
Tin(II) Chloride (SnCl₂)Hydrochloric acidHydroxylammonium chloride24653
Tin (Sn)Hydrochloric acidEthanol, Ammonia, Water702, 222, 962

While the specific electron transfer mechanisms for the reduction of this compound itself are not extensively detailed in the provided literature, the broader field of nitrate reduction (e.g., NO₃⁻ to NH₃) offers insights into the complexity of such processes. The electrochemical reduction of nitrate, for instance, involves multiple electron and proton transfer steps, with intermediates such as nitrite (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and hydroxylamine (B1172632) (NH₂OH). echemi.comyoutube.com The conversion of nitrate to nitrite is often identified as a rate-limiting step in general nitrate reduction. sciencemadness.org These general principles of electron transfer and intermediate formation are relevant to understanding the reductive chemistry of nitrogen-containing compounds like this compound.

Environmental and Atmospheric Chemistry of Ethyl Nitrate

Atmospheric Formation Pathways of Ethyl Nitrate (B79036)

The formation of ethyl nitrate in the atmosphere is primarily a result of complex photochemical reactions involving both natural and anthropogenic precursors.

Biogenic and Anthropogenic Precursors and Emission Sources

Alkyl nitrates, including this compound, are formed in the atmosphere as intermediates during the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx) caprysses.fracs.org. These VOCs can originate from both biogenic and anthropogenic sources. Anthropogenic emissions, such as those from industrial activities, transportation, and combustion processes, contribute significantly to the atmospheric burden of VOCs and NOx pnas.org. For instance, ethanol (B145695), a common anthropogenic emission, can react with hydroxyl and hydroperoxyl radicals, with implications for aerosol formation and greenhouse radiative forcing researchgate.net.

Biogenic sources also play a crucial role. Natural emissions from vegetation, such as isoprene (B109036) and monoterpenes, are highly reactive VOCs that drive critical atmospheric reactions, including the formation of ozone and secondary organic aerosols. Their oxidation in the presence of anthropogenic pollutants like NOx can lead to the formation of organic nitrates pnas.orgnih.govcopernicus.org.

Gas-Phase Oxidation of Volatile Organic Compounds (VOCs) and NOx Interactions

A primary mechanism for the formation of organic nitrates like this compound in the gas phase involves the oxidation of hydrocarbons by hydroxyl radicals (•OH) during the daytime, in the presence of nitrogen oxides acs.org. Another pathway is the reaction of peroxy radicals (RO₂) with nitric oxide (NO) caprysses.frresearchgate.net. Peroxy radicals are formed from the oxidation of VOCs.

The nitrate radical (NO₃), formed from the oxidation of nitrogen dioxide (NO₂) by ozone (O₃), also initiates the oxidation of olefins at night, contributing to organic nitrate formation acs.orgnih.govcopernicus.org. While the yield of organic nitrates is generally higher at night through NO₃ reactions, daytime formation via •OH-initiated oxidation also occurs, though often with lower yields acs.org. Organic nitrates serve as temporary reservoirs for NOx, influencing the tropospheric nitrogen cycle caprysses.frpublish.csiro.au.

Oceanic Production and Sea-to-Air Fluxes of Alkyl Nitrates

The ocean is recognized as a significant natural source of short-chain alkyl nitrates, including this compound researchgate.netpublish.csiro.aupublish.csiro.aunilu.nopangaea.denoaa.gov. Studies have shown that equatorial surface waters are supersaturated in both methyl and this compound, providing strong evidence for their oceanic production researchgate.netpublish.csiro.aupublish.csiro.aunilu.no. This supersaturation indicates a net sea-to-air flux of these compounds.

The sea-to-air flux of alkyl nitrates is believed to contribute substantially to the 'odd nitrogen' reservoir in the atmosphere and plays an important role in regulating tropospheric ozone levels in remote marine regions researchgate.netpublish.csiro.aupublish.csiro.aunilu.no. While the exact mechanisms for their production in the oceans are not fully known, one likely source is the reaction of peroxy radicals (ROO•) with nitric oxide (NO) in the aqueous phase, with branching ratios for this compound production being significantly higher in aqueous solution than in the gas phase researchgate.netnilu.no.

Measurements in the Southern Ocean revealed atmospheric mixing ratios of this compound ranging from 0.6 to 16.6 ppt (B1677978) publish.csiro.aupublish.csiro.au. However, during late austral spring (2004), the Southern Ocean region studied was not a net source of this compound to the atmosphere, suggesting that higher latitude waters are generally at equilibrium or undersaturated, in contrast to the equatorial ocean which is a major source researchgate.netpublish.csiro.aupublish.csiro.au.

Table 1: Atmospheric and Seawater Concentrations of this compound (Southern Ocean, Nov/Dec 2004) publish.csiro.aupublish.csiro.au

ParameterRangeUnit
Seawater Concentration0.3 – 71.8pmol L⁻¹
Atmospheric Mixing Ratio0.6 – 16.6ppt

Atmospheric Fate and Degradation Processes of this compound

Once released into the atmosphere, this compound undergoes various degradation processes, primarily through reactions with atmospheric oxidants and photolysis.

Kinetics and Mechanisms of Hydroxyl Radical Reactions

Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals (•OH) nih.gov. The hydroxyl radical is a highly reactive and short-lived species, often referred to as the "detergent" of the troposphere due to its role in decomposing many pollutants wikipedia.orgiiab.me.

The reaction of this compound with •OH radicals proceeds primarily through hydrogen-atom abstraction caprysses.frpublish.csiro.au. This abstraction leads to the formation of α-substituted alkyl radicals caprysses.fr.

The tropospheric lifetime of this compound with respect to its loss in reaction with •OH only, calculated using measured rate constants at 298 K and a 24-hour average •OH concentration of 10⁶ molecules cm⁻³, is estimated to be approximately 52.6 days caprysses.fr. While •OH reactions are appreciable, photolysis is often the dominant atmospheric sink for alkyl nitrates caprysses.frpublish.csiro.au.

Photodissociation Dynamics in the Troposphere

This compound absorbs light in the environmental UV spectrum, indicating its potential for direct photolysis nih.gov. Photodissociation is a significant, and often dominant, atmospheric sink for alkyl nitrates in the troposphere caprysses.frnoaa.govpublish.csiro.au. The primary pathway for the photolysis of alkyl nitrates is the formation of nitrogen dioxide (NO₂) and an alkoxy radical publish.csiro.aupsu.edu.

The tropospheric lifetimes of alkyl nitrates, including this compound, with respect to photodissociation range from approximately 3 to 17 days, depending on altitude (0–10 km) and latitude (0–60°N) caprysses.fr. This indicates that photolysis is a relatively rapid removal mechanism compared to the reaction with hydroxyl radicals, especially for smaller, less reactive nitrates caprysses.fr. The photolysis of alkyl nitrates also plays a dual role in the nitrogen cycle by regenerating NOx, which can then participate in ozone formation noaa.govpublish.csiro.au.

Table 2: Estimated Tropospheric Lifetimes of this compound caprysses.frnih.gov

Degradation ProcessEstimated Lifetime
Reaction with •OH radicals~52.6 days
Photodissociation3 – 17 days

Role of Air-Water Interfaces in Atmospheric Degradation

Air-water interfaces, such as those found in aerosols and oceanic surfaces, are crucial in the atmospheric degradation and cycling of this compound. Alkyl nitrates, including this compound, are known to be naturally produced in seawater, contributing to the atmospheric "odd nitrogen" reservoir through sea-to-air flux researchgate.net. The generation of these compounds in seawater is linked to aqueous phase photochemistry, where peroxy radicals (ROO) react with nitric oxide (NO), with photolysis of colored dissolved organic matter generating ROO and nitrite (B80452) photolysis producing NO uci.edu.

While the equatorial ocean is considered a major source of methyl and ethyl nitrates, observations in regions like the Southern Ocean have shown varying saturation anomalies, suggesting that not all oceanic areas are net sources at all times researchgate.net. Once in the atmosphere, organic nitrates, which encompass this compound, can undergo removal processes at air-water interfaces. For instance, aerosol uptake followed by hydrolysis to nitric acid (HNO₃) accounts for a substantial portion (60%) of the simulated gas-phase organic nitrate loss in the boundary layer. Other removal pathways include photolysis (20%) and dry deposition (15%) researchgate.net. This highlights the importance of particulate matter and aqueous-phase reactions in the atmospheric fate of these compounds.

Contribution of this compound to Atmospheric Nitrogen Cycling

This compound, like other alkyl nitrates (ANs), is a key nitrogen-containing organic compound that significantly influences the atmospheric nitrogen cycle. They are widely regarded as temporary reservoirs for reactive nitrogen species, specifically nitrogen oxides (NOx, which includes NO₂ and NO) researchgate.netpublish.csiro.auresearchgate.netsemanticscholar.orgpublish.csiro.aunasa.govresearchgate.net. These compounds are integral to the atmospheric hydrocarbons–nitrogen oxides–ozone cycle, which directly impacts air quality and the exchange of nitrogen between the atmosphere and Earth's surfaces researchgate.netpublish.csiro.auresearchgate.netsemanticscholar.org.

The atmospheric fate of this compound involves both photolysis and reactions initiated by hydroxyl (OH) radicals researchgate.netpublish.csiro.auresearchgate.netsemanticscholar.org. Photolysis of alkyl nitrates is primarily believed to result in the formation of NO₂ and an alkoxy radical publish.csiro.au. OH-initiated reactions can proceed through hydrogen-atom abstraction or OH addition semanticscholar.orgpublish.csiro.au. Laboratory studies have identified a range of intermediate and end products from the photochemical reactions of methyl and this compound under simulated atmospheric conditions publish.csiro.auresearchgate.netpublish.csiro.au. Notably, these studies have revealed unexpectedly high yields of both nitric acid (HNO₃), a photochemically non-reactive form of nitrogen, and peroxyacyl nitrates (RC(O)OONO₂), which are reactive nitrogen species researchgate.netpublish.csiro.auresearchgate.netpublish.csiro.au. This suggests a "dual role" for alkyl nitrates, where they can act as both a temporary reservoir and a potential sink for reactive nitrogen in the atmosphere researchgate.netpublish.csiro.auresearchgate.netsemanticscholar.org.

Alkyl nitrates, including this compound, are crucial components of tropospheric reactive nitrogen and function as temporary reservoirs for nitrogen oxides (NOx ≡ NO + NO₂) researchgate.netresearchgate.netsemanticscholar.orgpublish.csiro.aunasa.govresearchgate.netnoaa.govcore.ac.uk. They are primarily formed through the minor (addition) channel of the reaction between peroxy radicals (RO₂) and nitric oxide (NO) researchgate.netcaprysses.frnih.gov. Due to their relatively long atmospheric lifetimes, which can range from several days to a few months, alkyl nitrates can be transported considerable distances from their sources before undergoing degradation via photolysis or oxidation by OH radicals semanticscholar.orgcore.ac.ukcaprysses.fr. This transport and subsequent decomposition can significantly alter regional tropospheric ozone concentrations core.ac.uk.

The breakdown of organic nitrates can regenerate NOx through photolysis and oxidation processes semanticscholar.orgpublish.csiro.au. For instance, aerosol uptake followed by hydrolysis to HNO₃ accounts for 60% of the simulated gas-phase organic nitrate loss in the boundary layer, while photolysis contributes to NOx recycling (20%) and dry deposition accounts for 15% researchgate.net. Globally, this compound has a smaller impact on the nitrogen budget compared to mthis compound, contributing approximately 4 Gg N, whereas mthis compound contributes 17 Gg N researchgate.netnasa.govnoaa.gov.

Influence on Secondary Organic Aerosol (SOA) Formation: Organic nitrates are known contributors to the formation of secondary organic aerosols (SOA) researchgate.netresearchgate.netnih.gov. The presence of a nitrate functional group in a molecule significantly reduces its saturation concentration, thereby increasing its propensity to partition into the aerosol phase and contribute to SOA formation nih.gov. Research on alkyl nitrate isomers, including those structurally related to this compound, indicates that the SOA products formed from their reactions with OH radicals in the presence of NOx are similar to those derived from n-alkanes, but with the additional nitrate group incorporated tandfonline.com. Studies examining the contribution of particle-phase organic nitrates (pRONO₂) to organic aerosol (OA) have revealed that a notable fraction of the total OA mass can be attributed to these compounds nih.gov. Furthermore, the observation that the fraction of organic nitrates in the condensed phase increases with OA concentration suggests that equilibrium absorptive partitioning is a dominant mechanism governing their phase distribution nih.gov.

Transport and Distribution Modeling of this compound in Global Atmospheres

Global chemical transport models (CTMs) are indispensable tools for simulating and understanding the atmospheric chemistry and transport of alkyl nitrates, including this compound researchgate.netuci.edunasa.govnoaa.govcore.ac.uknasa.govcopernicus.orgdntb.gov.ua. Models such as GEOS-Chem have been utilized to implement new simulations of methyl, ethyl, and propyl nitrate chemistry, successfully replicating the observed spatial and seasonal variability from airborne measurements researchgate.netnasa.govnoaa.gov.

This compound has a global atmospheric impact estimated at 4 Gg N, which is the smallest among the C1-C3 alkyl nitrates, with mthis compound contributing 17 Gg N and propyl nitrate contributing 6 Gg N researchgate.netnasa.govnoaa.gov. Its relatively shorter atmospheric lifetime of approximately 14 days, compared to 26 days for mthis compound, limits its long-range transport efficiency researchgate.netnasa.govnoaa.gov.

Oceanic emissions of methyl and this compound have been incorporated into CTMs, with a total oceanic flux estimated at 0.35 Tg of nitrogen per year uci.edunasa.govdntb.gov.ua. These model simulations demonstrate that oceanic alkyl nitrates can significantly influence tropospheric ozone and NOx budgets in tropical regions, particularly over the equatorial Western Pacific uci.educopernicus.org.

The dry deposition velocity of alkyl nitrates is a critical parameter in modeling their atmospheric distribution. For example, over 50% of direct oceanic mthis compound emissions are lost near their source regions due to dry deposition, which mitigates their subsequent effects on tropospheric composition via long-range and convective transport dntb.gov.ua. Improvements in the simulated distributions of higher alkyl nitrates (C2 and above) in the tropics have been observed when direct oceanic emissions are included in the models dntb.gov.ua. Furthermore, model simulations indicate that the role of organic nitrates as NOx sources in the remote free troposphere has been enhanced by the recent increase in NOx emissions from East Asia nasa.govnoaa.gov. Models like UM-UKCA have also been employed to investigate the global and localized impacts of C1-C3 alkyl nitrates on tropospheric ozone chemistry core.ac.uk.

Table 1: Global Impact and Atmospheric Lifetimes of C1-C3 Alkyl Nitrates

Alkyl NitrateGlobal Impact (Gg N) researchgate.netnasa.govnoaa.govAtmospheric Lifetime (days) researchgate.netnasa.govnoaa.gov
Mthis compound1726
This compound414
Propyl nitrate68

Advanced Analytical Methodologies for Ethyl Nitrate Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure, conformational preferences, and electronic properties of ethyl nitrate (B79036). These techniques offer detailed information at the molecular level, contributing significantly to a comprehensive understanding of the compound.

Microwave Spectroscopy for Rotational Isomerism and Dipole Moments

Microwave spectroscopy has been instrumental in confirming the existence of rotational isomers of ethyl nitrate (CH₃CH₂ONO₂) in the gas phase. Research has identified two primary rotational isomers: trans and gauche aip.orgaip.org. The trans conformation is characterized by all heavy atoms lying within a single plane aip.org. In contrast, the gauche form deviates from the trans by a 95° rotation about the C–O bond and an approximate 3° opening of the CON angle, suggesting significant non-bonded interactions between the methyl (CH₃) and nitro (NO₂) groups aip.org.

Studies have shown that the gauche form is less stable than the trans form by 143 ± 70 cm⁻¹ aip.orgaip.org. Furthermore, Stark effect measurements, a technique within microwave spectroscopy, have precisely determined the dipole moments for these isomers. The trans isomer possesses a dipole moment (μ) of 3.39 D, while the gauche isomer has a slightly lower dipole moment of 3.23 D aip.orgaip.orgdntb.gov.ua. The analysis also involved the determination of a four-term potential function governing the internal rotation about the C–O bond aip.orgaip.org.

Table 1: Rotational Isomers and Dipole Moments of this compound

IsomerDipole Moment (D)Relative Stability (cm⁻¹)Conformation Description
trans3.39 aip.orgaip.orgdntb.gov.uaReference aip.orgaip.orgAll heavy atoms in a plane aip.org
gauche3.23 aip.orgaip.orgdntb.gov.uaLess stable by 143 ± 70 aip.orgaip.orgRotation of 95° about C-O bond, ~3° opening of CON angle relative to trans aip.org

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information regarding the molecular dynamics and bonding characteristics of this compound. IR spectra for this compound are available, such as those within the Coblentz Society Spectral Collection nih.gov.

While specific detailed research findings on this compound's IR/Raman for molecular dynamics were less prevalent in the search results, the utility of these techniques for related compounds offers insights into their applicability. For instance, Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, has been employed to investigate the structural features and hydrogen bonding networks in protic ionic liquids like ethylammonium (B1618946) nitrate researchgate.netacs.org. This highlights the potential of Raman spectroscopy for detailed bonding analysis, particularly for the nitrate functional group within this compound. Additionally, molecular dynamics simulations can be utilized to generate IR spectra and establish correlations between local molecular structure, including hydrogen bonding, and observed vibrational frequencies uj.edu.pl. Early spectroscopic studies on this compound, including IR and UV, did not, however, yield information on potential barriers aip.org.

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy is crucial for understanding the electronic transitions and photochemical behavior of this compound. This compound is known to absorb light in the environmental UV spectrum, suggesting its potential for direct photolysis in the atmosphere nih.gov.

The compound exhibits a maximum absorption at 266 nm (log E = 1.17) with a shoulder when measured in alcohol nih.gov. Studies have measured UV-Vis absorption spectra for alkyl nitrates and β-hydroxyalkyl nitrates in methanol (B129727) researchgate.netuci.edu. These investigations indicate that a weak n → π* transition is primarily responsible for the photolysis of organic nitrates in the atmosphere researchgate.netuci.edu. Interestingly, the presence of a β-hydroxyl group has a relatively minor impact on the absorption spectrum in the vicinity of this n → π* transition researchgate.netuci.edu. Molecular dynamics simulations, utilizing an OM2/GUGA-CI Hamiltonian, have been employed to model the effect of the β-hydroxyl group on the spectra of this compound and β-hydroxythis compound, successfully providing a qualitatively accurate representation of the low-energy tail of the absorption spectrum uci.edu. Research has also focused on the primary processes involved in the photolysis of this compound and other alkyl nitrates, including the temperature dependence of their near UV absorption spectra and photolysis products science-softcon.deacs.org.

Table 2: Key Spectroscopic Absorption Data for this compound

Spectroscopy TypeKey Absorption FeatureWavelength/FrequencyNotes
UV-VisMax Absorption (alcohol)266 nm (log E = 1.17) shoulder nih.govWeak n → π* transition responsible for photolysis researchgate.netuci.edu
IRCharacteristic bands6990 cm⁻¹ (Coblentz Society Spectral Collection) nih.govUsed for molecular dynamics and bonding analysis uj.edu.pl

Chromatographic and Mass Spectrometric Applications

Chromatographic and mass spectrometric techniques are vital for the separation, identification, and quantification of this compound in complex mixtures, ranging from environmental samples to reaction products.

Gas Chromatography-Mass Spectrometry for Environmental Trace Analysis and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantitative analysis of this compound, particularly in trace amounts and complex matrices. It has been demonstrated as suitable for the analysis of this compound in smog, especially when employing chemical ionization mass spectrometry nih.gov.

GC-MS has been utilized for the determination of nitrite (B80452) and nitrate ions in biological, food, and environmental samples after their derivatization into ethyl esters through alkylation researchgate.net. The use of negative chemical ionization (NCI) in GC-MS has shown significant improvements in analytical performance, achieving detection limits of 150 ng/L for nitrite (NO₂⁻) and 600 ng/L for nitrate (NO₃⁻), which is an order of magnitude better than results obtained with electron impact ionization researchgate.net. GC-MS is a widely recognized technique for environmental analysis, including the detection of volatile organic compounds (VOCs) and pesticides lcms.czshimadzu.com. Furthermore, GC-MS with headspace analysis and solid-phase microextraction (SPME) has been employed to detect related compounds like ethyl nitrite, a metabolite of ethanol (B145695), underscoring its utility for trace analysis of similar compounds researchgate.net. The technique is also valuable for product profiling, such as in the analysis of explosive traces and their degradation products rsc.org.

High-Performance Liquid Chromatography for Reaction Mixture Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and separation of this compound from various reaction mixtures and for purity assessment. This compound can be effectively analyzed using reverse phase (RP) HPLC methods sielc.comsielc.com.

Typical mobile phases for this compound analysis via RP-HPLC include a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid sielc.comsielc.com. HPLC methods are scalable, making them suitable for preparative separations and the isolation of impurities sielc.comsielc.com. This technique is frequently applied for reaction monitoring and evaluating the purity of synthesized products. For example, in the synthesis of 2-[butyl(nitro)amino]this compound (n-BuNENA), HPLC was used to track the completion of the reaction and ascertain the purity of the final product icm.edu.pl. HPLC also finds application in the separation and quantification of stabilizers and their derivatives in propellants, which often involve nitrate esters capes.gov.br. Beyond specific reaction mixtures, HPLC is broadly used in environmental analysis for various contaminants, including pesticides and phenols shimadzu.com.

Theoretical and Computational Investigations of Ethyl Nitrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, rooted in the principles of quantum mechanics, are indispensable for elucidating the electronic structure, bonding characteristics, and fundamental molecular properties of ethyl nitrate (B79036). These methods provide a detailed understanding of how atoms are arranged and interact within the molecule.

Density Functional Theory (DFT) and ab initio methods are widely employed to accurately predict the molecular geometries, electronic structures, and vibrational spectra of organic nitrates, including ethyl nitrate. Studies have shown that DFT methods, particularly the B3LYP functional, yield satisfactory results for calculating the geometry and infrared (IR) frequencies of organic nitrates when used with appropriate polarization basis sets. sioc-journal.cn

Theoretical investigations provide a wealth of quantum chemical information, including bond lengths, bond angles, and electronic charge distributions. For instance, calculations on this compound and other explosive sensitizers have yielded insights into their molecular geometries and electronic structures. pku.edu.cnresearchgate.net Analysis of Mulliken populations and bond lengths can indicate potential bond fission pathways. pku.edu.cn

The heats of formation (HOFs) for this compound have been calculated using isodesmic reactions, providing a value of -155.972 kJ·mol⁻¹. pku.edu.cn This thermodynamic parameter is crucial for assessing the energy content and stability of the compound.

This compound, like many flexible molecules, exhibits different stable spatial arrangements known as conformers, which are separated by rotational energy barriers. Computational studies are essential for mapping these conformational landscapes and determining the relative stabilities and interconversion pathways between conformers.

For this compound, the trans conformer is generally predicted to be more stable than the gauche conformer. dtic.mil The energy difference between these isomers has been calculated at various levels of theory, demonstrating the sensitivity of these values to the chosen computational method and basis set.

Table 1: Calculated Energy Differences Between trans and gauche Conformers of this compound

Level of TheoryBasis SetEnergy Difference (kcal/mol)Relative StabilityCitation
HF6-31g(d)0.73trans > gauche dtic.mil
HF6-311g(d,p)0.76trans > gauche dtic.mil
MP26-311g(d,p)0.18trans > gauche dtic.mil
B3LYP6-311g(d,p)0.22trans > gauche dtic.mil
MP26-311g(2df,2p)0.13trans > gauche dtic.mil

These energy differences highlight the subtle variations in stability that govern the population of different conformers at a given temperature. Such data is critical for understanding the molecule's behavior in various phases and environments.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions over time. While much of the MD research on nitrate-containing systems has focused on ionic liquids like ethylammonium (B1618946) nitrate (EAN) mdpi.comacs.orgjst.go.jprsc.org, specific studies have also applied MD to this compound itself.

One notable application of ab initio molecular dynamics simulations involved studying head-on collisions between this compound molecules at high collisional energies, ranging from 200 to 1200 kJ/mol. aip.org These simulations revealed that above a certain threshold energy, an increasing fraction of collisions led to rapid dissociation on impact, a phenomenon termed "shattering." aip.org The probability of this shattering dissociation was derived from quasiclassical trajectories, demonstrating the utility of MD in understanding high-energy decomposition processes. aip.org

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in unraveling the complex reaction mechanisms and predicting the kinetic rates of this compound's transformation and degradation. This is particularly relevant for understanding its behavior in various chemical environments, including its atmospheric fate.

The degradation pathways of nitrate esters, including this compound, have been extensively investigated using computational methods such as transition state (TS) searches and potential energy surface (PES) scans. researchgate.netucl.ac.uk These studies aim to identify the lowest energy pathways for decomposition.

A critical finding in the thermolytic decomposition of nitrate esters is that the homolytic cleavage of the O-NO₂ bond is often the trigger bond during the initiation of thermolysis. researchgate.net This bond breaking leads to the formation of an alkyloxy radical (RO•) and a nitrogen dioxide radical (NO₂•). researchgate.net this compound has been utilized as a model system to explore these degradation routes before extending the analysis to more complex nitrate-containing compounds like nitrocellulose. researchgate.netucl.ac.uk

Computational studies have also explored the hydrolysis mechanisms of alkyl nitrates. For this compound and other alkyl nitrates, basic hydrolysis (reaction with the hydroxyl ion, OH⁻) has been identified as the most kinetically and thermodynamically favorable reaction pathway among evaluated hydrolysis schemes. helsinki.fi

Computational chemistry plays a vital role in predicting the atmospheric lifetimes and reactivity of this compound with key atmospheric oxidants, such as the hydroxyl radical (•OH). Alkyl nitrates are considered temporary reservoirs of reactive nitrogen oxides (NOx) in the atmosphere, and their atmospheric fate is crucial for understanding air quality and the nitrogen cycle. researchgate.net

The partitioning of organic nitrates into the aqueous phase, such as in clouds or fog, can significantly impact their atmospheric lifetimes towards •OH oxidation, often leading to an increase in their lifetimes. researchgate.net These computational predictions are essential for developing more accurate atmospheric models and understanding the environmental impact of such compounds.

Spectroscopic Simulations and Validation with Experimental Data

Theoretical and computational investigations play a crucial role in elucidating the intricate molecular properties of compounds like this compound (CH₃CH₂ONO₂). Spectroscopic simulations, particularly when validated against experimental data, provide invaluable insights into molecular structures, conformational preferences, and vibrational dynamics. For this compound, a compound with significant interest due to its energetic properties, computational methods have been extensively employed to complement and interpret experimental spectroscopic observations, including microwave, infrared (IR), and Raman spectroscopy.

Conformational Analysis and Rotational Spectroscopy

This compound is known to exist in different rotational isomers, or conformers, due to hindered rotation around its bonds. Gas-phase microwave spectroscopy has been instrumental in confirming the existence of two primary rotational isomers: trans and gauche sci-hub.seaip.org. In the trans conformer, all heavy atoms are aligned in a single plane. The gauche form deviates from the trans by a rotation of approximately 95° about the C-O bond and a slight opening of the C-O-N angle by about 3°, suggesting notable non-bonded interactions between the methyl (CH₃) and nitrate (NO₂) groups aip.org.

Computational studies, utilizing ab initio and Density Functional Theory (DFT) methods, have been employed to map the potential energy surface and determine the relative stabilities of these conformers. These calculations consistently predict the trans conformer to be more stable than the gauche form dtic.mil. Experimental microwave studies have also determined the relative energy difference between these conformers.

Table 1: Experimental Dipole Moments and Relative Stability of this compound Conformers

ConformerDipole Moment (μ) [D]Relative Stability [cm⁻¹]Relative Stability [kcal/mol]Reference
trans3.390 (reference)0 (reference) aip.org
gauche3.23143 ± 700.409 ± 0.200 aip.org

Note: 1 kcal/mol ≈ 349.75 cm⁻¹

Detailed ab initio calculations at various levels of theory have provided further insights into these energy differences, validating the experimental findings.

Table 2: Calculated Relative Energies of this compound Conformers (Trans vs. Gauche)

Level of TheoryBasis SetEnergy Difference (Gauche - Trans) [kcal/mol]Reference
HF6-31g(d)0.73 dtic.mil
HF6-311g(d,p)0.76 dtic.mil
MP26-311g(d,p)0.18 dtic.mil
MP26-311g(2df,2p)0.13 dtic.mil
B3LYP6-311g(d,p)0.22 dtic.mil

These computational results demonstrate a consistent prediction of the trans conformer being more stable, albeit with varying magnitudes depending on the level of theory employed. The agreement between theoretical predictions and experimental observations for rotational isomers and their relative stabilities underscores the reliability of these computational approaches in characterizing the gas-phase structure and dynamics of this compound.

Vibrational Spectroscopy (IR and Raman) Simulations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of molecular vibrations, offering insights into bond strengths, molecular geometry, and intermolecular interactions. Computational chemistry, particularly DFT, is extensively used to simulate vibrational spectra, enabling detailed assignment of experimental bands and a deeper understanding of molecular dynamics researchgate.netwalshmedicalmedia.com.

For nitrate esters, including this compound, theoretical calculations have been employed to predict vibrational frequencies and compare them with experimental IR and Raman spectra. While specific detailed data tables for this compound's vibrational modes were not extensively detailed in the provided snippets, the general methodology and successful validation are highlighted in studies on related compounds and the broader class of nitrate esters dtic.milresearchgate.netnih.govaip.orgacs.org.

For instance, in the parameterization and validation of force fields like COMPASS for nitrate esters, excellent agreement has been reported between calculated and experimental values for properties including vibrational frequencies acs.org. This validation often involves comparing computed harmonic vibrational frequencies with observed IR and Raman bands, allowing for the assignment of specific stretching and bending modes (e.g., C-H, N-O, O-N-O vibrations). The ability of computational models to accurately reproduce experimental vibrational spectra is crucial for understanding the energetic characteristics and decomposition pathways of such molecules ucl.ac.uk.

The successful application of computational methods to simulate and interpret the spectroscopic data of this compound, from its conformational landscape revealed by microwave spectroscopy to its vibrational characteristics probed by IR and Raman, highlights the synergy between theoretical and experimental approaches in modern chemical research.

Role of Ethyl Nitrate in Advanced Materials Chemistry and Energetic Systems

Chemical Composition and Structural Features in Energetic Formulations

Ethyl nitrate (B79036) (C₂H₅NO₃) is the ethyl ester of nitric acid wikipedia.org. It is characterized by its molecular formula C₂H₅NO₃ and a molar mass of 91.07 g/mol nih.govcharchem.orgsmolecule.comsciencemadness.org. Structurally, it consists of an ethyl group (–CH₂CH₃) covalently bonded to a nitrate functional group (–ONO₂) cymitquimica.com. This nitrate ester linkage is crucial to its energetic properties. Ethyl nitrate typically appears as a clear, colorless, volatile liquid with a sweet odor wikipedia.orgnih.govsmolecule.comsciencemadness.org. It is denser than water and has limited solubility in water but is miscible with organic solvents like ethanol (B145695) and diethyl ether smolecule.com.

Fundamental Decomposition Dynamics in Nitrate Ester-Based Materials

The stability and performance of energetic materials containing nitrate esters are intrinsically linked to their decomposition dynamics. Understanding these mechanisms is critical for predicting their behavior and developing effective stabilization strategies.

Thermal Decomposition Mechanisms in Condensed Phase

The thermal decomposition of this compound, and nitrate esters in general, is initiated by the homolytic cleavage of the weakest bond within the molecule: the O–NO₂ bond at.uawmich.eduresearchgate.netosti.govresearchgate.net. This initial scission leads to the formation of a nitrogen dioxide radical (NO₂) and an ethoxy radical (CH₃CH₂O•) researchgate.net. For this compound, the O–NO₂ bond dissociation energy has been determined to be approximately 38.3 ± 2.0 kcal mol⁻¹ researchgate.net.

Following the initial bond cleavage, the ethoxy radical rapidly decomposes. In the case of this compound, the ethoxy radical (CH₃CH₂O•) primarily breaks down to form formaldehyde (B43269) (CH₂O) and a methyl radical (CH₃•) researchgate.net. Other studies on nitrate ester decomposition indicate the formation of various gaseous products, including carbon monoxide (CO), carbon dioxide (CO₂), nitric oxide (NO), water (H₂O), and hydrogen cyanide (HCN), depending on the specific conditions and subsequent reactions at.uaosti.govmdpi.com.

The thermal decomposition of nitrate esters in the condensed phase primarily proceeds via unimolecular reactions huji.ac.ilnih.govresearchgate.net. This is in contrast to some other classes of explosives, like nitroaromatics, where bimolecular reactions can play a more significant role in the condensed phase huji.ac.ilnih.gov.

Table 1: Key Initial Decomposition Products of this compound

SpeciesChemical FormulaRole/Origin
Nitrogen DioxideNO₂Formed from O–NO₂ bond cleavage; autocatalytic
Ethoxy RadicalCH₃CH₂O•Formed from O–NO₂ bond cleavage; highly reactive
FormaldehydeCH₂OProduct of ethoxy radical decomposition
Methyl RadicalCH₃•Product of ethoxy radical decomposition

Identification of Chemical Trigger Linkages and Initiation Pathways

The O–NO₂ bond is identified as the primary chemical trigger linkage in nitrate esters due to its relatively low bond energy, making its homolytic cleavage the initial and rate-determining step in thermal decomposition at.uaresearchgate.netosti.gov. This inherent weakness makes nitrate esters susceptible to decomposition even under ambient conditions, albeit slowly at.ua.

The initiation of decomposition can be triggered by external stimuli such as heat or mechanical shock wmich.edu. A critical aspect of nitrate ester decomposition is its autocatalytic nature. The nitrogen dioxide (NO₂) produced in the initial decomposition step acts as a catalyst, accelerating the decomposition of nearby nitrate ester molecules at.uaresearchgate.netresearchgate.netresearchgate.net. This autocatalytic cycle can lead to a rapid increase in reaction rate and temperature, potentially resulting in thermal runaway and explosion if not controlled at.ua.

Stabilization Chemistry of Nitrate Esters in Polymeric Matrices

Given the inherent instability and autocatalytic decomposition of nitrate esters, stabilizing agents are crucial for their safe storage and extended shelf life within polymeric matrices, such as those found in propellants.

Chemical Interactions with Stabilizing Additives

Stabilizers are chemical substances incorporated into energetic material compositions to inhibit and slow down the decomposition reactions without compromising performance at.uaresearchgate.netnih.gov. Their primary role is not to completely prevent decomposition but to mitigate the autocatalytic process at.ua.

The mechanism of action for common stabilizers involves their ability to chemically interact with and scavenge the decomposition products, particularly the reactive nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and nitric oxide (NO), which are evolved during storage at.uaresearchgate.netmdpi.comresearchgate.netresearchgate.net. These nitrogen oxides are responsible for catalyzing further decomposition of the nitrate ester at.uaresearchgate.netresearchgate.netresearchgate.net.

Traditional stabilizers often include aromatic amines and centralites. Diphenylamine (DPA) is a widely used example, employed since 1905 for stabilizing nitrate ester-based energetic materials at.ua. Other examples include ethyl centralite (EC) and methyl centralite (MC) at.ua.

Mechanisms of Decomposition Inhibition and Product Scavenging

The main mechanism of decomposition inhibition by stabilizers is the scavenging of acidic and radical decomposition products, primarily NO₂ mdpi.comresearchgate.net. By reacting with NO₂, stabilizers effectively break the autocatalytic cycle that would otherwise accelerate the degradation of the nitrate ester researchgate.netresearchgate.net. For instance, aromatic amines, due to their alkaline nature, can readily combine with nitrogen oxides researchgate.net. Theoretical studies have shown that aromatic amines, typical stabilizers for nitrate esters, can easily eliminate NO₂ with activation barriers significantly lower than those for reactions between nitrate esters and NO₂, thus blocking the NO₂ catalysis of nitrate ester decomposition researchgate.net.

The continuous production of nitrogen oxides during aging necessitates the presence of stabilizers to absorb these species mdpi.comresearchgate.net. Without stabilizers, the accumulated decomposition products would lead to an accelerated thermal decomposition, potentially causing performance failure or even combustion/explosion researchgate.net.

While traditional stabilizers have been effective, concerns regarding their environmental impact and the formation of toxic byproducts like nitrosamines have led to ongoing research and development of "green" stabilizers researchgate.netnih.gov. These newer stabilizers aim to achieve similar stabilization efficacy without the associated health and environmental issues nih.gov.

Table 2: Common Stabilizers for Nitrate Esters and Their Mechanism

Stabilizer TypeExamplesMechanism of Action
Aromatic AminesDiphenylamine (DPA)Scavenges acidic nitrogen oxides (e.g., NO₂), breaking autocatalytic cycle at.uaresearchgate.netresearchgate.net
CentralitesEthyl Centralite (EC), Methyl Centralite (MC)Reacts with decomposition products, inhibiting further degradation at.ua

Synthesis and Characterization of Novel Energetic Copolymers Containing this compound Derivatives

The development of novel energetic copolymers is crucial for improving the performance, safety, and mechanical properties of propellants and explosives. While direct copolymerization of this compound is not commonly reported, other functionalized nitrate esters serve as key monomers for synthesizing energetic polymers. These include, but are not limited to, glycidyl (B131873) nitrate and nitrate ester acrylates, which introduce the energetic nitrate ester group into the polymer structure.

Synthesis Approaches

The synthesis of energetic copolymers incorporating nitrate ester derivatives typically involves polymerization of monomers containing the nitrate ester functionality.

Poly(glycidyl nitrate) (PGN) and its Copolymers: Poly(glycidyl nitrate) (PGN) is a prominent energetic polymer obtained through the polymerization of glycidyl nitrate (GN) monomers (PubChem CID: 93035) researchgate.net. PGN is recognized for its high energetic properties due to the presence of the -ONO₂ explosophoric group researchgate.net. A common method for synthesizing PGN-based copolymers is cationic ring-opening polymerization. For instance, a novel energetic random copolymer of glycidyl nitrate (GN) and tetrahydrofuran (B95107) (THF), denoted as poly(THF-ran-GN), has been synthesized via this process icm.edu.pl. The synthesis of GN monomer itself can be achieved through the nitration of epichlorohydrin (B41342) researchgate.net.

Characterization Techniques and Research Findings

The characterization of these novel energetic copolymers is essential to understand their structural, thermal, and energetic properties. Various spectroscopic and thermal analysis techniques are employed.

Characterization of PGN and Poly(THF-ran-GN): The chemical structure of PGN-based copolymers, such as poly(THF-ran-GN), is typically characterized using Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy researchgate.neticm.edu.pl. Thermal properties are investigated using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC) for molecular weight determination icm.edu.pl.

Research findings on poly(THF-ran-GN) indicate that copolymerization can significantly influence the glass transition temperature (Tg). For instance, the Tg of poly(THF-ran-GN) was reported as -59 °C, which is lower than that of pure PGN (-32 °C) icm.edu.pl. This reduction in Tg is beneficial for maintaining flexibility at low temperatures, a critical property for energetic binders. Furthermore, DSC analysis reveals that the decomposition energy (ΔH) can decrease in the random copolymer compared to pure PGN, suggesting a modification in thermal decomposition behavior icm.edu.pl.

Table 1: Thermal Properties of PGN and Poly(THF-ran-GN) icm.edu.pl

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Energy (ΔH) (J·g⁻¹) (at 5 K·min⁻¹)
Poly(glycidyl nitrate) (PGN)-32-348
Poly(THF-ran-GN)-59Lower than PGN

Characterization of NEAP: Energetic nitrate ester acrylate (B77674) polymers (NEAP) and their intermediate monomers are characterized using high-resolution mass spectrometry, elemental analysis, FT-IR, ¹H NMR, and ¹³C{¹H} NMR spectroscopies nih.govacs.orgresearchgate.net.

Key research findings for NEAP include its physical and energetic properties. The monomer (compound 4) is a liquid at room temperature with a melting point of -8.6 °C, while NEAP itself is a solid with a glass-transition temperature of -8.8 °C nih.govacs.org. The density of NEAP has been determined to be 1.68 g/cm³ researchgate.net. Predicted detonation properties of NEAP are reported to be superior to poly(glycidyl nitrate) (polyGLN) and comparable to those of trinitrotoluene (TNT), making NEAP a promising candidate for advanced energetic formulations nih.govacs.org. Additionally, NEAP exhibits sensitivities to electrostatic discharge, friction, and impact that are comparable to TNT nih.govresearchgate.net.

Table 2: Properties of Energetic Nitrate Ester Acrylate Polymer (NEAP) nih.govacs.orgresearchgate.net

PropertyValue
Monomer (Compound 4) Melting Point-8.6 °C
Polymer (NEAP) Glass Transition Temperature (Tg)-8.8 °C
Polymer (NEAP) Density1.68 g/cm³
Polymer (NEAP) Physical State at Room Temp.Solid with viscoelastic, rubber-like properties
Detonation PropertiesBetter than poly(GLN), comparable to TNT
Sensitivity (Electrostatic discharge, friction, impact)Comparable to TNT

These advancements in the synthesis and characterization of energetic copolymers containing nitrate ester functionalities highlight their significant role in the development of next-generation advanced materials for energetic systems.

Environmental Remediation and Abatement Strategies for Ethyl Nitrate

Abiotic Degradation Technologies

Abiotic degradation processes leverage physical and chemical methods to break down ethyl nitrate (B79036) in the environment.

Advanced Oxidation Processes (AOPs) for Nitrate Ester Removal

While specific detailed research findings on Advanced Oxidation Processes (AOPs) solely for ethyl nitrate are not extensively documented in current literature, AOPs are recognized as powerful techniques for the degradation of a wide range of organic pollutants, including other nitrate esters. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize organic compounds. For nitrate esters in general, the degradation pathway can involve the cleavage of the O-NO2 linkage. fishersci.at

Photocatalytic Degradation Mechanisms in Aqueous and Gaseous Phases

Direct research on the photocatalytic degradation mechanisms of this compound in aqueous and gaseous phases is limited. However, it is known that vapor-phase this compound can undergo degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals. This atmospheric reaction has an estimated half-life of approximately 80 days. nih.gov For other organic pollutants, photocatalysis, often employing semiconductor materials like titanium dioxide (TiO2), can facilitate degradation by generating reactive oxygen species under light irradiation. These processes can occur in both aqueous and gaseous environments, leading to the mineralization of pollutants into less harmful byproducts.

Bioremediation Approaches and Microbial Transformation Pathways

Bioremediation offers an environmentally friendly alternative, utilizing biological systems, primarily microorganisms, to detoxify or remove this compound.

Enzyme-Mediated Degradation of Nitrate Esters

Enzymes play a crucial role in the microbial degradation of nitrate esters. A prominent class of enzymes involved in this process is nitrate ester reductases. These flavoproteins catalyze the reductive elimination of nitrite (B80452) (NO2-) from nitrate ester molecules. psu.edu

Key Enzymes and Their Sources:

PETN reductase (Onr): Isolated from Enterobacter cloacae PB2, this enzyme is capable of reductively liberating nitrite from nitrate esters like pentaerythritol (B129877) tetranitrate (PETN) and nitroglycerin. psu.edunih.gov

GTN reductase (NerA): Found in Agrobacterium radiobacter, this enzyme is involved in the degradation of nitroglycerin. psu.edu

YqjM: From Bacillus subtilis, another enzyme contributing to nitrate ester denitration. psu.edu

Xenobiotic reductases (XenA and XenB): Identified in Pseudomonas putida, these enzymes also participate in the reductive breakdown of nitrate esters. psu.edu

Many of these nitrate ester reductases belong to the Old Yellow Enzyme (OYE) family, sharing significant sequence homology and structural similarities. psu.edu Studies on OYE-catalyzed reactions with organic nitrate esters, such as nitroglycerin and propylene (B89431) dinitrate, indicate that the rate-limiting step in catalysis is the reduction of the enzyme by NADPH. The regioselectivity of denitration can vary among different OYEs, with some showing a preference for specific nitrate ester groups within a molecule. psu.edu

Microbial Communities Involved in Nitrous Compound Metabolism

Microbial communities are central to the biogeochemical cycling of nitrogen in the environment, which includes the transformation of various nitrogen compounds. While specific microbial communities directly involved in the metabolism of this compound are not extensively detailed, insights can be drawn from studies on other nitrate esters and broader nitrogen cycling pathways.

Nitrate esters, being xenobiotic, pose a unique challenge for microorganisms. However, some microbial consortia and isolated strains have demonstrated the capacity to degrade such compounds. For instance, a consortium of Arthrobacter ilicis and Agrobacterium radiobacter has been shown to mineralize ethylene (B1197577) glycol dinitrate through the progressive elimination of nitro groups.

Mycobacterium austroafricanum IFP 2173 has been identified as a degrader of 2-ethylhexyl nitrate (2-EHN), although its degradation can be partial, leading to the accumulation of intermediate metabolites like 5-ethyldihydrofuran-2(3H)-one (gamma-Hexanolactone). nih.gov Complete mineralization of 2-EHN has been achieved through bacterial cocultures, specifically by associating M. austroafricanum IFP 2173 with Bacillus cereus and Burkholderia sp., highlighting the potential for synergistic degradation within microbial communities. nih.gov

The broader microbial nitrogen cycle involves several interconnected pathways that can influence the fate of nitrogen-containing compounds, including those released from nitrate ester degradation. These pathways include:

Nitrification: A two-step aerobic process where ammonia (B1221849) (NH3) is oxidized to nitrite (NO2-) by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by the oxidation of nitrite to nitrate (NO3-) by nitrite-oxidizing bacteria (NOB).

Denitrification: A dissimilatory process typically carried out by heterotrophic bacteria under anaerobic or anoxic conditions, where nitrate is sequentially reduced to nitrite, nitric oxide (NO), nitrous oxide (N2O), and finally dinitrogen gas (N2). This process is crucial for removing excess nitrogen from contaminated environments.

Anaerobic Ammonium (B1175870) Oxidation (Anammox): A process where ammonium and nitrite are converted directly to dinitrogen gas under anoxic conditions.

The involvement of various microbial groups and their enzymatic machinery underscores the complexity and adaptability of biological systems in addressing environmental contaminants like this compound. Key microbial marker genes such as nifH, amoA, nirK, nirS, and nosZ are often studied as indicators of the potential for nitrogen transformation within microbial communities.

Future Directions and Emerging Research Avenues

Integration of Multi-Scale Modeling with Experimental Data

The integration of multi-scale modeling with experimental data represents a crucial direction for understanding the behavior of ethyl nitrate (B79036). This approach allows for the investigation of phenomena across different spatial and temporal scales, from atomistic interactions to macroscopic properties. For instance, molecular dynamics simulations, which model atomistic behavior, can be used as a predictive tool to understand the fundamental interactions governing ethyl nitrate's properties and reactions. researchgate.net

Multi-scale coarse-graining methodologies are being applied to extend computer simulations from microscopic to mesoscopic scales, providing a more comprehensive understanding of complex systems involving nitrates. dtic.mil This involves developing polarizable force fields that accurately reproduce molecular polarizability and transport properties, with atomistic simulation results showing quantitative comparability to experimental data for related nitrate-containing ionic liquids. dtic.mil The iterative coupling of models at different scales, where the output of one model informs the input of another, allows for a holistic view of the system, considerably reducing empirical assumptions by explicitly describing mechanisms at various scales. acs.org Combining theoretical calculations with experimental research, such as phase equilibrium measurements and extraction experiments, can elucidate interaction mechanisms and separation processes in systems containing nitrogen compounds. researchgate.net

Development of Sustainable and Environmentally Benign Synthesis Routes

Traditional synthesis methods for this compound, such as the reaction of ethyl halide with silver nitrate or the nitration of ethanol (B145695) with nitric acid, often carry risks, including explosion hazards, especially during concentration or purification by distillation. sciencemadness.org This necessitates the development of safer, more sustainable, and environmentally benign synthesis routes.

Research into alternative nitrating agents and catalytic methods offers promising avenues. For example, europium triflate-catalyzed nitration using commercial nitric acid has been successfully developed for the preparation of other aliphatic nitroesters from alcohols, demonstrating a sustainable and efficient approach with gram scalability. researchgate.net This catalytic strategy could be adapted for this compound synthesis, moving away from hazardous reagents or conditions. The broader field of green chemistry is actively pursuing eco-friendly routes for organic synthesis, emphasizing methods that reduce waste, use less hazardous chemicals, and operate under milder conditions. tandfonline.com Furthermore, advancements in electrochemical reduction processes for nitrates, while primarily focused on ammonia (B1221849) synthesis, highlight the potential for utilizing "green electrons" as reductants under ambient conditions, which could inspire novel approaches for the sustainable synthesis or transformation of this compound precursors. preprints.orgrsc.org

Elucidation of Unexplored Reaction Pathways and Intermediates

Understanding the detailed reaction pathways and identifying transient intermediates is critical for fully characterizing the chemical behavior of this compound. In atmospheric chemistry, this compound plays a dual role in the nitrogen cycle, acting as a temporary reservoir for reactive nitrogen oxides (NOx). publish.csiro.auresearchgate.netnasa.govcore.ac.uk Studies on the photochemical reactions and hydroxyl radical (•OH)-initiated oxidation of this compound have characterized various intermediate and end products, including unexpectedly high yields of nitric acid (HNO₃) and peroxyacyl nitrates (e.g., peroxyacetyl nitrate). publish.csiro.auresearchgate.net However, the specific products formed from the reaction of alkyl nitrates with •OH radicals remain unclear. publish.csiro.au

The existence of as-yet undiscovered reactions, possibly involving specific chemical structures or combinations of multiple functional groups, is recognized in the broader context of atmospheric organic oxidation processes. mit.edu Computational approaches, such as ab initio molecular dynamics simulations and potential energy surface searches, are vital tools for exploring complex reaction mechanisms and identifying novel intermediates that may be outside the realm of chemical intuition. hawaii.edu These computational methods can help map out comprehensive networks of possible intermediates and reaction pathways, providing deeper insights into the degradation and transformation of this compound under various environmental conditions.

Advanced Characterization Techniques for In Situ Studies

The application of advanced characterization techniques, particularly in situ and operando methods, is essential for real-time monitoring and understanding of this compound's behavior during synthesis, reaction, or degradation processes. These techniques provide dynamic insights into structural changes, reaction mechanisms, and intermediate formation that are not accessible through ex situ analysis.

Techniques such as in situ spectroscopy can monitor real-time changes in chemical systems. lu.se X-ray absorption spectroscopy (XAS), for example, is a premier method for in situ and operando studies of catalysts, capable of providing diverse information about a sample under working conditions, including element-specific insights into active sites in multi-element systems. acs.org Other advanced high-resolution techniques, including optical visualization, neutron imaging, electron spectroscopy and microscopy, X-ray techniques, and magnetic resonance imaging, are being developed and applied to study complex chemical processes and material degradation. researchgate.net While many of these are currently applied to catalysts or materials, their adaptation for direct in situ studies of this compound's reactions, especially in atmospheric simulation chambers or during novel synthesis routes, would provide unprecedented mechanistic detail.

Global Impact Assessments and Policy Implications from Atmospheric Chemistry Research

This compound, as an alkyl nitrate (RONO₂), is an important component of tropospheric reactive nitrogen and serves as a reservoir for nitrogen oxides (NOx). nasa.govcore.ac.uk Its atmospheric fate significantly influences air quality and the nitrogen exchange between the atmosphere and Earth's surfaces. publish.csiro.auresearchgate.netresearchgate.net Research indicates that alkyl nitrates can be destroyed far from their sources by photolysis or •OH oxidation, thereby altering regional tropospheric ozone concentrations. core.ac.uk

Future research will continue to refine global chemical transport models to accurately simulate the spatial and seasonal variability of this compound and its impact. For instance, models have shown that mthis compound is a dominant form of reactive nitrogen in remote marine boundary layers, and alkyl nitrates can serve as a small net NOx source to the marine troposphere, with continental outflow influencing NOx loss via alkyl nitrate formation. nasa.gov The growth in NOx emissions, particularly from regions like East Asia, has enhanced the role of alkyl nitrates as a source of NOx to the remote free troposphere, implying that future NOx emission growth, especially in the Southern Hemisphere, could further increase their importance as NOx reservoirs. nasa.gov

The dual role of organic nitrates in the nitrogen cycle – both as temporary reservoirs and potential sinks for reactive nitrogen, and their ability to regenerate NOx through processes like renoxification – has significant implications for air quality, climate, and policy. researchgate.netresearchgate.net Accurate assessment of the atmospheric oxidation reaction rates of volatile organic compounds, including this compound, is essential for understanding their persistence, elucidating secondary organic aerosol formation processes, and addressing global challenges related to air pollution and climate change. copernicus.org Policy implications arise from the need to manage NOx emissions and understand the long-range transport and chemical transformations of nitrogen species to mitigate adverse environmental impacts.

Q & A

Q. What are the recommended methods for synthesizing ethyl nitrate in laboratory settings, and how can safety risks be mitigated?

this compound synthesis typically involves the reaction of ethanol with nitric acid under controlled conditions. A common method includes mixing ethanol with a mixture of concentrated nitric and sulfuric acids (as a catalyst) in the presence of urea to moderate the reaction . Safety protocols emphasize small-scale synthesis, immediate use to avoid storage risks, and dilution with alcohol before neutralization with cold NaOH-alcohol solutions to prevent explosive decomposition . Reaction monitoring via thin-layer chromatography (TLC) and characterization using FTIR or GC-MS ensures product purity .

Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures?

Gas chromatography coupled with flame ionization detection (GC-FID) is widely used due to its sensitivity and precision. For example, this compound can be separated on a TG-5MS capillary column (30 m, 0.30 mm i.d.) with an oven temperature of 80°C, and quantified via calibration curves (R² > 0.99) . Enzymatic assays using nitrate reductase offer an alternative for nitrate quantification in aqueous systems, avoiding hazardous reagents like cadmium . Limits of detection (LOD) and quantification (LOQ) should be validated using 3σ/S and 10σ/S criteria, respectively .

Advanced Research Questions

Q. How can the temperature dependence of this compound photolysis be modeled to resolve discrepancies in atmospheric degradation studies?

Photolysis rate coefficients (j) for this compound are highly temperature-sensitive, doubling between 279 K and 299 K. Direct measurements using luminol chemiluminescence NO₂ detectors show j = 0.45 × 10⁻⁶ s⁻¹ at 288 K and zenith angle 60°, with a photolytic lifetime of ~1 month in the boundary layer . Discrepancies in field vs. lab data may arise from incomplete accounting for temperature gradients or quantum yield assumptions. Cross-validation with UV absorption cross-sections and quantum yield adjustments (e.g., assuming unity) improves model accuracy .

Q. What experimental designs optimize this compound’s role in catalytic synthesis of heterocyclic compounds?

this compound serves as a nitrating agent in multicomponent reactions. For example, CuFe₂O₄ nanoparticles (20 mol%) in ethanol catalyze the synthesis of 2-amino-3-cyano-4H-pyrans via one-pot reactions of aldehydes, malononitrile, and ethyl acetoacetate at room temperature, achieving yields >85% . Similarly, l-proline nitrate ionic liquids enhance Biginelli reactions for dihydropyrimidinones, enabling electrophilic activation under mild conditions (room temperature, 60 min) with recyclable catalysts . Reaction optimization requires solvent polarity adjustments (e.g., ethanol’s dielectric constant) and real-time TLC monitoring .

Q. How do sampling artefacts affect aerosol nitrate measurements, and what modeling approaches improve data reliability?

Aerosol nitrate measurements are prone to evaporation losses and nitric acid adsorption. Chemistry-transport models (CTMs) address these artefacts by incorporating heterogeneous reactions (e.g., nitric acid formation on aerosol surfaces) and ammonia emission dynamics. Wintertime models show high nitrate concentrations in regions with elevated NH₃ emissions (e.g., the Netherlands), while summer data correlate with temperature-dependent photolysis rates . Statistical validation via R² > 0.95 and residual analysis ensures model robustness .

Methodological Considerations

  • Data Contradiction Analysis : Compare lab-derived photolysis rates (e.g., 1.1 × 10⁻⁶ s⁻¹ at 0° zenith angle ) with field observations, adjusting for temperature and humidity gradients.
  • Experimental Replication : Use triplicate injections in GC-FID analysis and subsample averaging to minimize instrumental variance .
  • Catalyst Recycling : Assess l-proline nitrate’s recyclability over 5 cycles, noting yield reductions <5% after regeneration via solvent extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.